

# solubility and stability of 5-(Pyrimidin-2-yl)nicotinic acid in different solvents

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## Compound of Interest

Compound Name: 5-(Pyrimidin-2-yl)nicotinic acid

Cat. No.: B578741

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An In-depth Technical Guide on the Solubility and Stability of **5-(Pyrimidin-2-yl)nicotinic Acid**

## Introduction

The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are critical parameters that influence its development, formulation, and therapeutic efficacy. **5-(Pyrimidin-2-yl)nicotinic acid** is a molecule of interest in medicinal chemistry, and a thorough understanding of its behavior in various solvents and under different environmental conditions is paramount for researchers, scientists, and drug development professionals.

This technical guide provides a framework for evaluating the solubility and stability of **5-(Pyrimidin-2-yl)nicotinic acid**. Due to the limited publicly available data specific to this exact molecule, this document leverages data for the parent compound, nicotinic acid, as an illustrative model. It outlines standard experimental protocols, presents data in a structured format, and uses visualizations to clarify complex workflows and potential degradation pathways.

## Solubility Profile

Solubility is a determining factor for drug absorption and bioavailability.<sup>[1]</sup> It is influenced by numerous factors including the physicochemical properties of the solute (e.g., lipophilicity, crystal energy) and the solution (e.g., pH, temperature, ionic strength, and the use of co-solvents).<sup>[1]</sup> Preformulation solubility studies are essential for developing viable solvent systems for both in vitro and in vivo applications.<sup>[2]</sup>

For a weakly ionizable compound like a nicotinic acid derivative, solubility is highly dependent on the pH of the solution.[3] The solubility of an acid typically increases at a pH greater than its pKa.[3]

Table 1: Illustrative Solubility of Nicotinic Acid in Various Solvents at 298.2 K (25 °C)

Solvent	Molar Solubility (mol·dm <sup>-3</sup> )	Mole Fraction Solubility (x)
Water	0.132	0.0024
Ethanol	0.198	0.0116
Dimethyl Sulfoxide (DMSO)	1.940	0.1450
Acetone	0.038	0.0028
Acetonitrile	0.006	0.0003
Diethyl Ether	0.011	0.0011

Note: This data is for nicotinic acid and is presented here as a representative example.[4][5][6] The solubility of **5-(Pyrimidin-2-yl)nicotinic acid** would need to be determined experimentally.

## Stability Profile

Stability testing is crucial for determining the shelf-life of a drug substance and ensuring its quality, safety, and efficacy over time.[7] These studies evaluate the impact of environmental factors such as temperature, humidity, and light.[7] Stability protocols typically involve long-term, intermediate, and accelerated storage conditions.[8]

For **5-(Pyrimidin-2-yl)nicotinic acid**, potential degradation pathways could involve the modification of the carboxylic acid group or the heterocyclic rings. Nicotinic acid itself is generally stable, but derivatives can be susceptible to degradation.[9] For instance, ester prodrugs of nicotinic acid can hydrolyze back to the parent acid.[10] The pyrimidine ring, while aromatic, can also undergo degradation.[11][12]

Table 2: Standard ICH Conditions for Stability Testing

Study	Storage Condition	Minimum Time Period
Long-term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

Source: Adapted from ICH Q1A(R2) Guidelines. Testing frequency for long-term studies is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[\[8\]](#)

## Experimental Protocols

### Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The conventional shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[\[3\]](#)[\[13\]](#)

Objective: To determine the concentration of a saturated solution of **5-(Pyrimidin-2-yl)nicotinic acid** in a specific solvent at a controlled temperature.

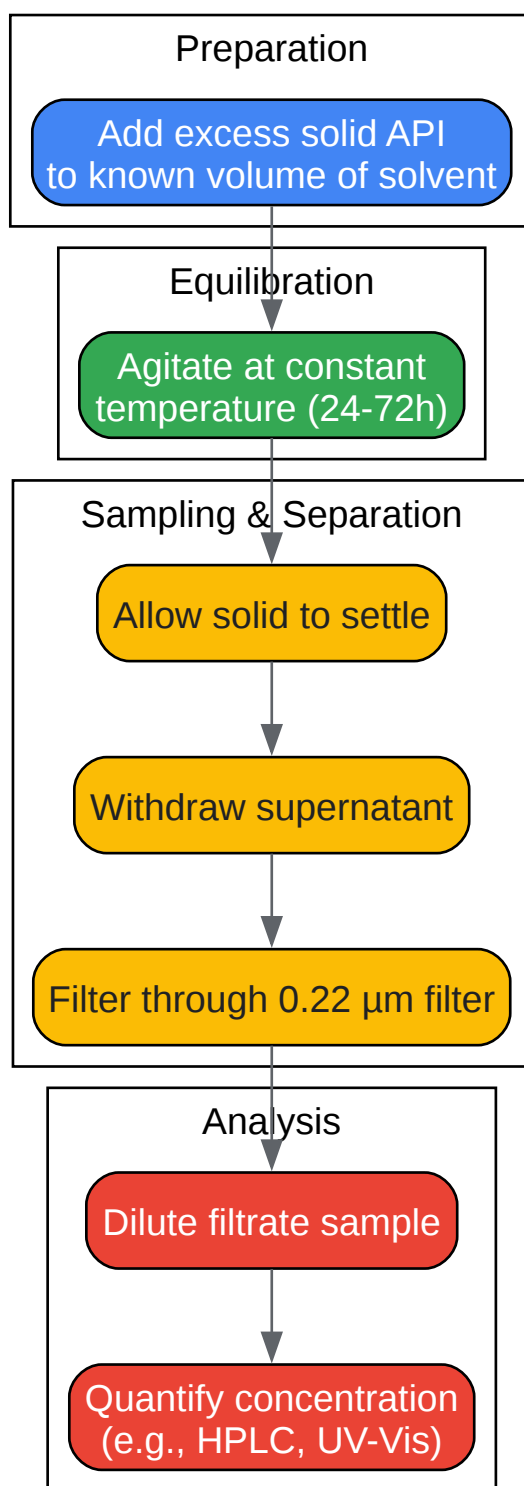
Materials:

- **5-(Pyrimidin-2-yl)nicotinic acid** (pure solid)
- Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PVDF or PTFE)

- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

- Preparation: Add an excess amount of solid **5-(Pyrimidin-2-yl)nicotinic acid** to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[\[13\]](#)
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[\[13\]](#)
- Sampling: After equilibration, cease agitation and allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
- Separation: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.[\[1\]](#)
- Analysis: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[\[2\]](#)



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Diagram 1: Experimental workflow for equilibrium solubility determination.

## Protocol 2: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the API in the presence of its degradation products.

Objective: To develop an HPLC method to separate and quantify **5-(Pyrimidin-2-yl)nicotinic acid** and monitor its degradation over time.

Materials:

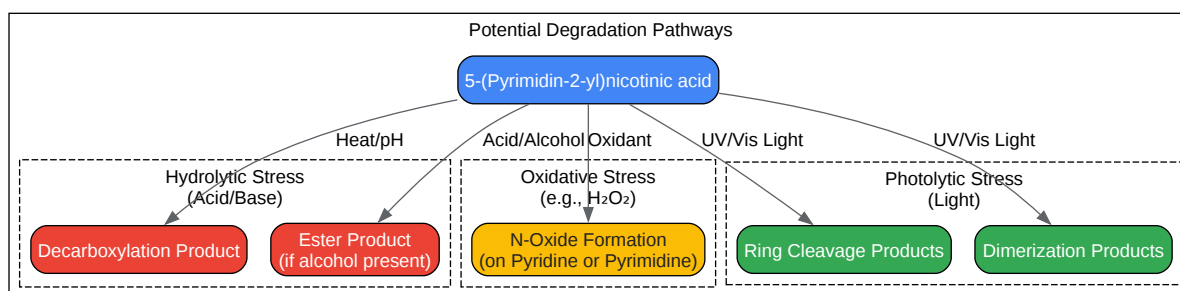
- **5-(Pyrimidin-2-yl)nicotinic acid** reference standard
- Forced degradation samples (acid, base, oxidative, thermal, photolytic)
- HPLC system with a UV detector
- C18 reverse-phase column
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers (e.g., phosphate, acetate)
- Acids (HCl), bases (NaOH), and oxidizing agents (H<sub>2</sub>O<sub>2</sub>) for forced degradation studies

Procedure:

- **Forced Degradation:** Subject the API to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H<sub>2</sub>O<sub>2</sub>, heat, light) to intentionally generate degradation products.[\[7\]](#)
- **Method Development:** Develop a reverse-phase HPLC method by optimizing the mobile phase composition (e.g., buffer pH, organic solvent ratio), column type, flow rate, and detection wavelength to achieve adequate separation between the parent API peak and all degradation product peaks.
- **Method Validation:** Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
- **Stability Study Analysis:** a. Place samples of **5-(Pyrimidin-2-yl)nicotinic acid** under the desired stability conditions (see Table 2). b. At each scheduled time point, withdraw a sample. c. Prepare the sample for analysis by dissolving it in a suitable solvent and diluting it

to a known concentration. d. Analyze the sample using the validated stability-indicating HPLC method. e. Quantify the amount of the remaining API and determine the concentration of any major degradation products.

## Mandatory Visualizations



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Diagram 2: Hypothetical degradation pathways for a nicotinic acid derivative.

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